Differentiated Lipophilicity (LogP) vs. 2,3-Dimethyl Analog
The target compound exhibits a calculated LogP of 4.3, which is 1.23 units higher than the 2,3-dimethylbenzofuran analog (LogP = 3.07), which lacks the 3-(4-methylphenyl) substituent. This greater lipophilicity is a direct consequence of the aromatic substituent at position 3, enhancing its potential for passive membrane diffusion and interaction with hydrophobic biological targets [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.3 |
| Comparator Or Baseline | 4,6-dimethoxy-2,3-dimethyl-1-benzofuran (CAS 92847-75-1), LogP = 3.07 |
| Quantified Difference | +1.23 LogP units (Target is more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release) |
Why This Matters
A higher LogP is a critical selection criterion for projects targeting intracellular or CNS-related proteins, as it correlates strongly with the ability to cross lipid-rich biological membranes.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 71423693, 4,6-Dimethoxy-3-(4-methylphenyl)-1-benzofuran. https://pubchem.ncbi.nlm.nih.gov/compound/922140-74-7. View Source
